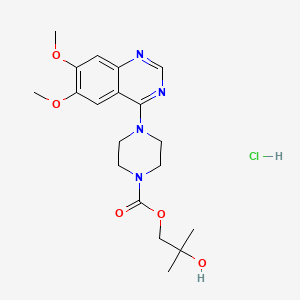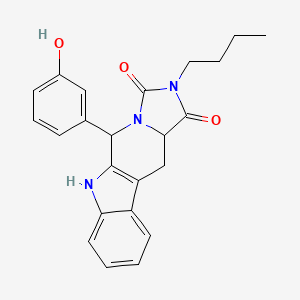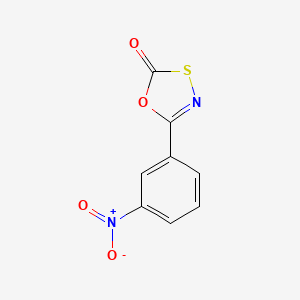
Flurocitabine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flurocitabine is an anti-metabolite developed by Hoffmann-La Roche for cancer treatment. It is metabolized into two biologically active substances: 1-beta-D-arabinofuranosyl-5-fluorocytosine and arabinofuranosyl-5-fluorouracil . This compound exhibits antineoplastic activity, making it a valuable therapeutic agent in oncology .
Preparation Methods
Flurocitabine can be synthesized through various methods. One notable method involves reacting silanized 5-flucytosine with 1,2,3-triacetyl-5-deoxidation-D-ribose in the presence of anhydrous zinc chloride as a catalyst . This method is efficient for industrial production, as it improves the yield of key intermediates and reduces production costs .
Chemical Reactions Analysis
Flurocitabine undergoes several types of chemical reactions, including hydrolysis and substitution. In vivo, it is partially hydrolyzed into two active antitumor substances: arabinosyl-fluorocytosine and arabinosyl-fluorouracil . These reactions are crucial for its antineoplastic activity. Common reagents used in these reactions include anhydrous zinc chloride and silanized 5-flucytosine .
Scientific Research Applications
Flurocitabine has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying nucleoside analogs. In biology and medicine, it is primarily used for its antineoplastic properties, particularly in the treatment of acute leukemia and solid tumors .
Mechanism of Action
Flurocitabine exerts its effects by being metabolized into 1-beta-D-arabinofuranosyl-5-fluorocytosine and arabinofuranosyl-5-fluorouracil . These metabolites interfere with DNA synthesis, leading to the inhibition of tumor cell proliferation. The molecular targets include DNA polymerase and thymidylate synthase, which are crucial for DNA replication and repair .
Comparison with Similar Compounds
Flurocitabine is similar to other nucleoside analogs such as cytosine arabinoside and 5-fluorouracil . its unique structure allows it to be metabolized into two active substances, providing a dual mechanism of action that enhances its antineoplastic activity . This dual action distinguishes it from other similar compounds, making it a valuable addition to cancer therapy.
Properties
CAS No. |
37717-21-8 |
|---|---|
Molecular Formula |
C9H10FN3O4 |
Molecular Weight |
243.19 g/mol |
IUPAC Name |
(2R,4R,5R,6S)-11-fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol |
InChI |
InChI=1S/C9H10FN3O4/c10-3-1-13-8-6(5(15)4(2-14)16-8)17-9(13)12-7(3)11/h1,4-6,8,11,14-15H,2H2/t4-,5-,6+,8-/m1/s1 |
InChI Key |
PAYBYKKERMGTSS-MNCSTQPFSA-N |
SMILES |
C1=C(C(=N)N=C2N1C3C(O2)C(C(O3)CO)O)F |
Isomeric SMILES |
C1=C(C(=N)N=C2N1[C@H]3[C@@H](O2)[C@@H]([C@H](O3)CO)O)F |
Canonical SMILES |
C1=C(C(=N)N=C2N1C3C(O2)C(C(O3)CO)O)F |
Appearance |
Solid powder |
Key on ui other cas no. |
37717-21-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-fluoro-2,2'-cyclocytidine AAFC anhydro-ara-5-fluorocytosine NSC 166641 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-[[(2S)-2-aminohexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxo](/img/structure/B1673405.png)
![N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide](/img/structure/B1673406.png)


![N-[(3-Hydroxy-2-quinolinyl)carbonyl]-glycine](/img/structure/B1673411.png)


![3-[4-(8-fluoro-5H-[1]benzoxepino[4,3-b]pyridin-11-ylidene)piperidin-1-yl]propanoic acid](/img/structure/B1673414.png)


![4-methyl-8-phenoxy-1-(2-phenylethyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B1673418.png)
![[4-(9H-fluoren-9-yl)piperazin-1-yl]-(6-fluoro-4H-1,3-benzodioxin-8-yl)methanone](/img/structure/B1673420.png)
